(±)11-HEDE

Lipidomics Vascular Biology Eicosanoid Research

(±)11-HEDE (CAS 5598-37-8) is a monohydroxy fatty acid that exists as a racemic mixture of the stereoisomers 11(S)-HEDE and 11(R)-HEDE. This eicosanoid-like compound features a hydroxyl group at the eleventh carbon position and two conjugated double bonds at positions 12 and 14, with a molecular weight of 324.5 g/mol and molecular formula C₂₀H₃₆O₃.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
CAS No. 5598-37-8
Cat. No. B163611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)11-HEDE
CAS5598-37-8
Synonyms(±)-11-hydroxy-12E,14Z-eicosadienoic acid
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCCCC(=O)O)O
InChIInChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+
InChIKeyHDMIRVFIVOGVIC-YTLDOUCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)11-HEDE (CAS 5598-37-8) Compound Overview: Classification and Basic Characteristics


(±)11-HEDE (CAS 5598-37-8) is a monohydroxy fatty acid that exists as a racemic mixture of the stereoisomers 11(S)-HEDE and 11(R)-HEDE . This eicosanoid-like compound features a hydroxyl group at the eleventh carbon position and two conjugated double bonds at positions 12 and 14, with a molecular weight of 324.5 g/mol and molecular formula C₂₀H₃₆O₃ . The compound is formed from 11,14-eicosadienoic acid via cyclooxygenase (COX) activity and has been detected in macrophages .

Why (±)11-HEDE Cannot Be Substituted with Other Eicosanoid Analogs in Experimental Workflows


Within the broader eicosanoid family, compounds sharing similar carbon backbones—such as 11(12)-EET, 11-HETE, or 15-HEDE—exhibit divergent and often opposing biological activities that preclude simple interchangeability [1]. Specifically, while 11(12)-EET is a well-characterized vasodilator and TRPV4 agonist with documented potency in vascular assays, (±)11-HEDE possesses a fundamentally distinct molecular structure (hydroxyl-diene vs. epoxide) and has no documented receptor-mediated activity in the peer-reviewed literature . Furthermore, even stereoisomer separation yields divergent outcomes: the isolated 11(S)-HEDE enantiomer lacks any documented biological activity, reinforcing that racemic (±)11-HEDE occupies a unique functional niche distinct from its structurally related analogs [2].

(±)11-HEDE Quantitative Differentiation Evidence: Direct Comparisons and Analytical Data


Absence of Documented Biological Activity Contrasts with 11(12)-EET's Vasodilator Potency

Multiple independent vendor technical summaries and the peer-reviewed literature consistently indicate that (±)11-HEDE has no documented receptor-mediated biological activity, contrasting sharply with the well-characterized vasodilator activity of 11(12)-EET, which is known to activate TRPV4 channels and induce endothelium-dependent relaxation . While 11(12)-EET is a cytochrome P450-derived epoxide with established potency in vascular assays, (±)11-HEDE is a COX-derived hydroxyl-diene with a distinct structure-function profile [1].

Lipidomics Vascular Biology Eicosanoid Research

Racemic Mixture Provides Chiral Baseline for Stereoisomer-Specific Investigations

(±)11-HEDE is a racemic mixture comprising equal proportions of 11(S)-HEDE and 11(R)-HEDE . Chromatographic separation yields the individual enantiomers, with the S-enantiomer (CAS 330800-90-3) lacking any documented biological activity [1]. This contrasts with stereoisomer pairs of other eicosanoids such as 11-HETE, where the R and S enantiomers exhibit distinct biological activities (e.g., 11(R)-HETE is produced by COX-1/COX-2 in intestinal epithelial cells, whereas 11(S)-HETE is elevated in human plasma) .

Chiral Separation Analytical Chemistry Stereochemistry

Purity and Solubility Specifications Enable Reliable Analytical Workflows

(±)11-HEDE is available from multiple commercial sources with quantified purity specifications of ≥98% and characterized solubility profiles . Specifically, the compound demonstrates solubility of >50 mg/mL in DMF, DMSO, and ethanol, and >1 mg/mL in PBS pH 7.2 . These solubility values are consistent across vendors and provide a reliable baseline for analytical method development. In contrast, the closely related 11(12)-EET epoxide exhibits different stability characteristics due to its reactive epoxide moiety, requiring specialized MaxSpec® standard formulations with ongoing stability testing to maintain concentration accuracy .

Analytical Chemistry Method Development Quality Control

Distinct Biosynthetic Origin Differentiates (±)11-HEDE from Cytochrome P450-Derived EETs

(±)11-HEDE is formed from 11,14-eicosadienoic acid via cyclooxygenase (COX) activity . This COX-dependent biosynthesis fundamentally differentiates it from 11(12)-EET and 14,15-EET, which are synthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenase enzymes [1]. The regioisomeric EETs—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are all CYP-derived epoxides, whereas (±)11-HEDE represents a COX-derived hydroxyl-diene product from a distinct precursor fatty acid [2].

Lipid Biochemistry Metabolic Pathway Analysis Enzymology

(±)11-HEDE Application Scenarios: Where This Compound Provides Unique Value


Negative Control in Eicosanoid Bioactivity Assays

Given the documented absence of receptor-mediated biological activity for (±)11-HEDE , this compound is ideally suited as a negative control or vehicle control in functional assays evaluating eicosanoid receptor engagement, vasodilation, or inflammatory signaling. Researchers can use (±)11-HEDE to establish baseline responses against which the activity of structurally similar but biologically active analogs such as 11(12)-EET can be compared [1].

Analytical Reference Standard for Lipidomics and Metabolomics

With defined purity specifications (≥98%) and characterized solubility profiles (>50 mg/mL in DMF, DMSO, and ethanol) , (±)11-HEDE serves as a reliable analytical reference standard for LC-MS/MS and HPLC method development in targeted lipidomics. The compound's distinct retention characteristics and mass spectral signature enable its use as a calibration standard for quantifying endogenous HEDE species in biological matrices.

Chiral Separation Baseline and Stereochemistry Research

As a racemic mixture of 11(S)-HEDE and 11(R)-HEDE , (±)11-HEDE provides an essential baseline for chiral separation studies. Researchers can employ this racemate to develop and validate chiral-phase HPLC methods for resolving stereoisomers, or as a reference point when comparing the differential biological activity of isolated enantiomers, given that the S-enantiomer itself lacks documented activity [2].

COX Pathway-Specific Marker in Pathway Discrimination Studies

Because (±)11-HEDE is synthesized via cyclooxygenase (COX) activity from 11,14-eicosadienoic acid, whereas EETs are CYP-derived [3], this compound can serve as a pathway-specific marker in studies designed to discriminate between COX-dependent and CYP-dependent eicosanoid production. This application is particularly relevant in investigations of inflammatory signaling and cardiovascular pharmacology where pathway-specific effects are of interest .

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